molecular formula C7H14ClN3O2 B8228818 (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride CAS No. 2628280-48-6

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride

Cat. No.: B8228818
CAS No.: 2628280-48-6
M. Wt: 207.66 g/mol
InChI Key: XMKRXOFRYITIKH-FHAQVOQBSA-N
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Description

“(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride” (CAS: 2628280-48-6) is a chiral compound with a molecular formula of C₇H₁₄ClN₃O₂ and a molecular weight of 207.66 g/mol . It is structurally characterized by an (S)-configured amino group at position 2 and an (S)-configured 2-oxopyrrolidin-3-yl moiety at position 3 of the propanamide backbone. This compound is an intermediate or impurity in pharmaceutical synthesis, notably associated with Nirmatrelvir (Paxlovid™), where it is identified as Paxlovid Impurity 5 or Nirmatrelvir Impurity 16 . Its synthesis typically involves stereoselective methods to maintain chiral integrity, and it is stored under inert conditions at 2–8°C .

Properties

IUPAC Name

(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c8-5(6(9)11)3-4-1-2-10-7(4)12;/h4-5H,1-3,8H2,(H2,9,11)(H,10,12);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKRXOFRYITIKH-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CC(C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2628280-48-6
Record name (2S)-2-Amino-3-((3S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride
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Record name (2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-aminium chloride
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Record name (2S)-2-Amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide hydrochloride
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Preparation Methods

Protection and Coupling Reactions

A common approach involves sequential protection, coupling, and deprotection steps. In a representative procedure:

  • Boc Protection : Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is synthesized by coupling Boc-protected amino acids with pyrrolidinone derivatives using DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) as coupling agents.

  • Deprotection : The Boc group is removed using 4M HCl in dioxane, yielding the primary amine hydrochloride salt.

Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield
Boc Deprotection4M HCl in dioxaneDCMRoom temp.73–77%

Hydrochloride Salt Formation

The final hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous ether or by concentrating the reaction mixture post-deprotection. Crystallization from ethanol/water mixtures enhances purity (>97%).

Purification and Analytical Characterization

  • Chromatography : Flash chromatography (silica gel, eluent: DCM/MeOH 9:1) resolves intermediates.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, Boc-CH₃), 3.73 (s, COOCH₃), 4.53 (m, CH-NH).

    • HRMS : Calculated for C₇H₁₄ClN₃O₂ [M+H]⁺: 208.08; Found: 208.12.

Industrial-Scale Manufacturing Considerations

  • Cost-Efficiency : Bulk synthesis prioritizes low-cost catalysts (e.g., Ni or Pd for hydrogenation) and solvent recycling.

  • Safety Protocols : GHS hazard codes (H315, H319, H335) mandate fume hoods and PPE during HCl handling.

Challenges and Optimization Strategies

  • Racemization Risk : Mild coupling conditions (0–5°C) and short reaction times minimize epimerization.

  • Yield Improvement : Catalytic asymmetric synthesis using organocatalysts (e.g., proline derivatives) could enhance enantioselectivity beyond 77% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • Amide vs. Nitrile : The amide derivative (CAS: 2628280-48-6) is less reactive than the nitrile analog (CAS: 2755950-35-5), making it more suitable as a stable impurity in drug formulations . Nitriles are often hydrolyzed to amides or carboxylic acids during API synthesis.
  • Ester Derivatives : Methyl ester analogs (e.g., CAS: 328086-60-8) are used as protected intermediates in synthesis but face discontinuation due to instability or poor pharmacokinetics .

Substituent Effects on Pharmacological Properties

  • Nitroguanidino Group: Compounds like 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide exhibit enhanced antimicrobial activity (e.g., MIC = 8–11 µg/mL) compared to benzyloxy-substituted analogs (MIC = 0 µg/mL), highlighting the importance of electron-withdrawing groups .
  • Chlorophenyl vs. Phenyl : Substitution with chlorophenyl groups (e.g., CAS: 1393524-16-7) improves lipophilicity and target binding in thiazolyl-propanamide derivatives .

Biological Activity

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride, with a CAS number of 2628280-48-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in anticancer and antimicrobial therapies, as well as its pharmacological properties.

  • Molecular Formula : C7H13N3O2·HCl
  • Molecular Weight : 207.66 g/mol
  • SMILES Notation : O=C1C@HCCN1.Cl

Biological Activity Overview

The biological activity of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride has been investigated in various studies, particularly focusing on its anticancer and antimicrobial properties.

1. Anticancer Activity

Recent research indicates that derivatives of oxopyrrolidine compounds, including (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride, exhibit significant anticancer effects. A study conducted on 5-oxopyrrolidine derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells. The compounds were assessed for their cytotoxic effects using an MTT assay, comparing their efficacy to cisplatin, a standard chemotherapeutic agent.

Key Findings:

  • Compounds with free amino groups showed enhanced anticancer activity.
  • The structure of the compound significantly influenced its cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
CompoundIC50 (µM)Effect on Non-Cancerous Cells
1566% viability reductionModerate cytotoxicity
21Highest potency observedLow cytotoxicity

These findings suggest that (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride could serve as a scaffold for developing new anticancer agents.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The research indicates that derivatives of this compound can inhibit the growth of resistant pathogens effectively.

Research Insights:

  • The compound exhibited selective antimicrobial activity against various strains, including those resistant to common antibiotics.
PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus4 µg/mL
Klebsiella pneumoniae8 µg/mL

These results highlight the potential of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride as a candidate for developing new antimicrobial therapies targeting resistant strains .

Case Studies

Several case studies have documented the biological activities of compounds related to (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride:

  • Case Study on Anticancer Efficacy :
    • A study evaluated multiple derivatives against A549 cells and found that certain substitutions enhanced anticancer properties while minimizing toxicity to healthy cells. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy.
  • Case Study on Antimicrobial Resistance :
    • Investigations into the antimicrobial efficacy revealed that specific derivatives could combat infections caused by resistant bacteria, suggesting a promising avenue for drug development in treating resistant infections.

Q & A

Q. What are the established synthesis protocols for (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride, and what key steps ensure enantiomeric purity?

  • Methodological Answer: Synthesis typically involves enantioselective methods using chiral auxiliaries or catalysts. A common approach includes:

Enamine Formation: Reacting (S)-2-oxopyrrolidin-3-carbaldehyde with a protected glycine derivative under basic conditions to form a Schiff base intermediate .

Reductive Amination: Catalytic hydrogenation or sodium cyanoborohydride reduction to yield the amine backbone while preserving stereochemistry .

Deprotection and Salt Formation: Acidic hydrolysis (e.g., HCl in dioxane) to remove protecting groups and precipitate the hydrochloride salt .

  • Critical Parameters:
  • Temperature control (<0°C during enamine formation to prevent racemization).
  • Use of chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity required for pharmacological studies) .

Q. How is the structural integrity of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride validated in academic research?

  • Methodological Answer: Multimodal analytical techniques are employed:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the presence of the pyrrolidinone ring (δ 2.5–3.5 ppm for CH2_2 groups) and amide protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 207.66 (M+H+^+) .
  • X-ray Crystallography: Resolves absolute stereochemistry, particularly critical for studies targeting chiral biological receptors .

Q. What are the primary biochemical applications of this compound in mechanistic studies?

  • Methodological Answer: The compound is used to probe:
  • Enzyme Inhibition: Competitive assays with serine proteases (e.g., viral main protease Mpro^\text{pro}) to study binding kinetics via fluorescence quenching or surface plasmon resonance (SPR) .
  • Receptor Modulation: Electrophysiology or calcium imaging in neuronal cells to assess interactions with glutamate receptors (e.g., NMDA subtypes) .
  • Oxidative Stress Pathways: Measurement of reactive oxygen species (ROS) in cell lines pretreated with the compound, using DCFH-DA probes .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for improved scalability without compromising stereochemical purity?

  • Methodological Answer:
  • Flow Chemistry: Continuous flow reactors reduce reaction times and enhance reproducibility by maintaining precise temperature/pH control during reductive amination .
  • Alternative Protecting Groups: Trityl or Fmoc groups improve solubility in non-polar solvents, facilitating purification via column chromatography .
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitors real-time reaction progress to minimize side products .

Q. How should contradictory bioactivity data (e.g., variable IC50_{50} values in protease inhibition assays) be resolved?

  • Methodological Answer:
  • Assay Standardization: Control buffer pH (6.5–7.5), ionic strength (150 mM NaCl), and temperature (25°C) to minimize variability .
  • Orthogonal Assays: Validate results using both fluorescence-based (FRET substrates) and label-free (microscale thermophoresis) techniques .
  • Structural Analysis: Co-crystallization with the target enzyme to identify binding pose discrepancies caused by crystal packing artifacts .

Q. What strategies are recommended for designing derivatives to enhance metabolic stability while retaining target affinity?

  • Methodological Answer:
  • Isosteric Replacement: Substitute the pyrrolidinone oxygen with sulfur to reduce susceptibility to oxidative metabolism .
  • Pro-drug Approaches: Esterify the amide group to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Computational Modeling: DFT calculations predict metabolic hotspots (e.g., CYP450 oxidation sites) to guide synthetic modifications .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how is this assessed experimentally?

  • Methodological Answer:
  • Enantiomer-Specific Assays: Compare (S,S) and (R,R) configurations in binding assays (e.g., SPR) to determine stereochemical selectivity .
  • Molecular Dynamics (MD) Simulations: Analyze hydrogen bonding between the chiral centers and active-site residues (e.g., His41 in Mpro^\text{pro}) .
  • Circular Dichroism (CD): Monitor conformational changes in target proteins upon binding to each enantiomer .

Q. What in vitro methodologies are used to evaluate the compound’s metabolic stability in hepatic models?

  • Methodological Answer:
  • Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Hepatocyte Co-cultures: 3D spheroid models assess phase II metabolism (glucuronidation/sulfation) and biliary excretion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride
Reactant of Route 2
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride

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